molecular formula C16H25BO2 B14787352 2-(2-Cyclopropyl-3-vinylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Cyclopropyl-3-vinylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14787352
M. Wt: 260.2 g/mol
InChI Key: MWBAZKFWUPSCLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Cyclopropyl-3-vinylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that belongs to the family of bicyclo[1.1.1]pentane derivatives. These derivatives are known for their unique three-dimensional structures, which make them valuable in various fields, including materials science, drug discovery, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclopropyl-3-vinylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization at specific positions. One common method for constructing the bicyclo[1.1.1]pentane framework is through carbene insertion into the central bond of bicyclo[1.1.0]butanes . Another practical approach is the radical or nucleophilic addition across the central bond of [1.1.1]propellanes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the synthetic routes mentioned above. The use of continuous flow reactors and other advanced techniques may be employed to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclopropyl-3-vinylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the bicyclo[1.1.1]pentane core or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Cyclopropyl-3-vinylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s unique structure allows it to fit into binding sites that are not accessible to more traditional molecules, potentially leading to novel biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-Cyclopropyl-3-vinylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane apart is its combination of the bicyclo[1.1.1]pentane core with the dioxaborolane functional group. This unique structure imparts specific chemical and physical properties that are valuable in various applications, from drug discovery to materials science .

Properties

Molecular Formula

C16H25BO2

Molecular Weight

260.2 g/mol

IUPAC Name

2-(2-cyclopropyl-3-ethenyl-1-bicyclo[1.1.1]pentanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H25BO2/c1-6-15-9-16(10-15,12(15)11-7-8-11)17-18-13(2,3)14(4,5)19-17/h6,11-12H,1,7-10H2,2-5H3

InChI Key

MWBAZKFWUPSCLP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3C4CC4)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.